L-Proline, N-(1-oxobutyl)-L-leucyl-

Übersicht

Beschreibung

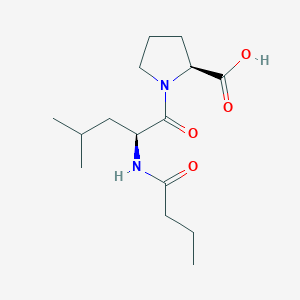

L-Proline, N-(1-oxobutyl)-L-leucyl- is a dipeptide compound composed of L-proline and L-leucine, with an additional oxobutyl group attached to the nitrogen atom of the leucine residue

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, N-(1-oxobutyl)-L-leucyl- typically involves the coupling of L-proline and L-leucine through peptide bond formation, followed by the introduction of the oxobutyl group. The process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), as well as protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of L-Proline, N-(1-oxobutyl)-L-leucyl- may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

L-Proline, N-(1-oxobutyl)-L-leucyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The oxobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

L-Proline-rich antimicrobial peptides (PrAMPs) play a crucial role in innate immunity. These peptides contain a high proportion of L-Pro residues and are effective against a broad spectrum of pathogens. For instance, studies have shown that PrAMPs can inhibit bacterial protein synthesis by binding to ribosomal proteins, thus demonstrating their potential as therapeutic agents against infections .

Therapeutic Drug Development

The incorporation of L-Proline into peptide sequences has been explored for developing novel drugs. Unnatural amino acids like L-Proline enhance the stability and activity of therapeutic proteins. This modification allows for the creation of antibody-drug conjugates and other bioactive compounds with improved pharmacological properties .

Biochemical Research

Protein Stabilization

L-Proline serves as a chemical chaperone that stabilizes proteins during aggregation or denaturation. It has been utilized in various studies to maintain the structural integrity of proteins such as monoclonal antibodies, insulin, and lysozyme under stress conditions .

Cryopreservation

In cryopreservation protocols, L-Proline has been shown to improve the viability of biological specimens during freezing processes. For example, it has been used effectively in the cryopreservation of human mesenchymal stem cells and mammalian oocytes, enhancing their survival rates post-thawing .

Biocatalysis

Enantioselective Catalysis

L-Proline acts as an enantioselective organocatalyst in various chemical reactions, facilitating the synthesis of enantiopure compounds that are critical in pharmaceutical development. Its role in catalyzing reactions such as aldol reactions and Michael additions has been well-documented .

Table 1: Applications of L-Proline in Protein Stabilization

| Protein | Concentration of L-Proline | Reference |

|---|---|---|

| Monoclonal Antibodies | Up to 1.3 M | Hung et al., 2018 |

| Insulin | 0.05–0.25 M | Choudhary et al., 2015 |

| Lysozyme | 1.5–4.0 M | Samuel et al., 1997 |

Table 2: Cryopreservation Studies Using L-Proline

| Specimen Type | Cryoprotectant Composition | Reference |

|---|---|---|

| Human Mesenchymal Stem Cells | L-Proline, methylcellulose, ectoin | Freimark et al., 2011 |

| Mammalian Oocytes | L-Proline/ethylene glycol/DMSO | Zhang et al., 2016 |

Case Studies

- Case Study on Antimicrobial Peptides : A study demonstrated that PrAMPs derived from L-Proline exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antimicrobial therapies .

- Cryopreservation Efficiency : Research conducted on human endothelial cells showed that the addition of L-Proline significantly increased cell viability after thawing compared to control samples without the compound, suggesting its effectiveness in preserving cellular integrity during cryogenic storage .

Wirkmechanismus

The mechanism of action of L-Proline, N-(1-oxobutyl)-L-leucyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to L-Proline, N-(1-oxobutyl)-L-leucyl- include other dipeptides with modified side chains, such as:

- L-Proline, N-(1-oxobutyl)-L-valyl-

- L-Proline, N-(1-oxobutyl)-L-isoleucyl-

- L-Proline, N-(1-oxobutyl)-L-alanyl-

Uniqueness

L-Proline, N-(1-oxobutyl)-L-leucyl- is unique due to the specific combination of L-proline and L-leucine residues, along with the presence of the oxobutyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Biologische Aktivität

L-Proline, N-(1-oxobutyl)-L-leucyl- is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Overview of L-Proline and Its Derivatives

L-Proline is a non-essential amino acid that plays a crucial role in protein synthesis and cellular functions. Its derivatives, including L-Proline, N-(1-oxobutyl)-L-leucyl-, are investigated for their potential therapeutic properties. The compound features a proline backbone with an oxobutyl and leucyl side chain, which may influence its biological interactions.

The biological activity of L-Proline derivatives often involves their interaction with specific molecular targets. Research indicates that these compounds may act through various mechanisms:

- Enzyme Inhibition : Some studies report that proline derivatives can inhibit specific enzymes, potentially leading to therapeutic effects in conditions like cancer and inflammation .

- Transport Mechanisms : The transport of L-Proline across cell membranes is mediated by sodium-dependent transporters, which are crucial for its absorption and utilization in metabolic pathways .

- Protein Synthesis : Upon cellular uptake, a significant portion of L-Proline can be incorporated into newly synthesized proteins, suggesting a role in cellular growth and repair .

Anticancer Properties

Recent studies have highlighted the anticancer potential of L-Proline derivatives. For instance:

- Synthesis of Bioactive Compounds : Research has shown that L-Proline can be used in the synthesis of spiro-oxindolopyrrolizines, which exhibit potent anticancer activity against various cancer cell lines, including colorectal and hepatocellular carcinoma .

- Mechanistic Insights : The anticancer effects are believed to arise from the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .

Antimicrobial Effects

L-Proline derivatives have also been evaluated for their antimicrobial properties:

- Activity Against Pathogens : Certain synthesized compounds derived from L-Proline have demonstrated moderate to strong antimicrobial activity against various bacterial strains .

- Potential Applications : These findings suggest that proline derivatives could serve as lead compounds in the development of new antimicrobial agents.

Study 1: Transport Mechanisms in Human Cells

A study utilizing Caco-2 cell monolayers investigated the transport mechanisms of L-Proline. It was found that:

- The apical-to-basolateral transport was sodium-dependent and significantly affected by metabolic inhibitors.

- About 30-50% of accumulated L-Pro was incorporated into proteins, highlighting its importance in cellular metabolism .

Study 2: Anticancer Activity Evaluation

In another study, spiro-oxindolopyrrolizine derivatives synthesized from L-Proline were tested for their anticancer properties:

| Compound | Cancer Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Colorectal Cancer | 15 | Apoptosis induction |

| Compound B | Hepatocellular Carcinoma | 20 | Cell cycle arrest |

| Compound C | Prostate Cancer | 25 | Inhibition of proliferation |

These results indicate that modifications to the proline structure can lead to enhanced anticancer activity .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-(butanoylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-4-6-13(18)16-11(9-10(2)3)14(19)17-8-5-7-12(17)15(20)21/h10-12H,4-9H2,1-3H3,(H,16,18)(H,20,21)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWOIMJJJQWPLY-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.